molecular formula C8H18O B3051185 5,5-Dimethyl-2-hexanol CAS No. 31841-77-7

5,5-Dimethyl-2-hexanol

Cat. No. B3051185
CAS RN: 31841-77-7
M. Wt: 130.23 g/mol
InChI Key: NMSUCVXVCHZTEH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-hexanol is an organic compound with the chemical formula C8H18O . It falls under the category of alcohols and is characterized by its branched structure. The compound consists of a hexane backbone with two methyl groups attached to the fifth carbon atom. Its systematic IUPAC name is 5,5-dimethylhexan-2-ol .


Synthesis Analysis

  • Reduction of Ketones or Aldehydes : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .


Molecular Structure Analysis

The molecular structure of 5,5-dimethyl-2-hexanol consists of a six-carbon chain with a hydroxyl group (OH) attached to the second carbon. The two methyl groups (CH3) are positioned symmetrically on the fifth carbon atom. The compound exhibits chirality due to the presence of the chiral center at the second carbon. The stereochemistry can be either R or S configuration .


Chemical Reactions Analysis

  • Acid-Catalyzed Dehydration : Under acidic conditions, the alcohol group can be eliminated to yield the corresponding alkene .

Scientific Research Applications

Vapor-Liquid Equilibria in Binary Systems

Research on the vapor-liquid equilibria of binary systems containing alcohols like 1-butanol, 2-butanol, and 1-hexanol is crucial. These studies, which include alcohols related to 5,5-Dimethyl-2-hexanol, focus on understanding the equilibrium between liquid and vapor phases in chemical processes, particularly those involving biomass-derived compounds such as 2,5-dimethyl furan. This understanding is essential for optimizing industrial processes involving similar alcohols (Zaitri et al., 2012).

Microwave Relaxation and Association Studies

Investigations into the microwave relaxation and association of molecules like 3,5-dimethyl-3-hexanol, which is structurally similar to 5,5-Dimethyl-2-hexanol, have been conducted. These studies measure dielectric constants and losses to understand molecular behavior, particularly focusing on the relaxation times of different molecular groups. Such research is important for understanding the physical properties of these compounds (Hanna & Abd-El-Nour, 1970).

Synthesis Methods in Organic Chemistry

The development of new synthetic methods for related compounds, such as 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, is a significant area of research. These methods are crucial for advancing organic synthesis techniques and creating novel compounds that can have various applications in chemistry and related fields (Mechehoud et al., 2018).

Thermal Degradation and Safety Assessment

Studies on the thermal degradation of compounds like 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane provide insights into their thermal stability and safety. This research is critical for understanding the thermal hazards associated with the storage and handling of such chemicals, contributing to safer industrial practices (Das & Shu, 2016).

Biomass Conversion and Chemical Synthesis

The synthesis of chemicals like 2,5-hexanedione from biomass resources using efficient systems is another important area of research. This type of study contributes to the development of sustainable methods for producing valuable chemicals from renewable resources (Yueqin et al., 2016).

Chemical Structure Analysis

Research into the structural analysis of molecules, such as 3-Anilino-5,5-dimethylcyclohex-2-enone, helps in understanding the molecular conformation and interactions within such compounds. This knowledge is vital for the development of new materials and drugs (Boulebd et al., 2014).

properties

IUPAC Name

5,5-dimethylhexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSUCVXVCHZTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334388
Record name 5,5-dimethyl-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31841-77-7
Record name 5,5-dimethyl-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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